Cyclopropylhydrazine dihydrochloride
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Overview
Description
Cyclopropylhydrazine dihydrochloride is a chemical compound with the formula C3H8N2.2ClH and a molecular weight of 145.0 . It is typically stored in a cool environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H . The InChI key is MVLOKZOCTRTSIB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20°C .Scientific Research Applications
Efficient Synthesis and Chemical Applications
Cyclopropylhydrazine dihydrochloride serves as a key intermediate in organic synthesis, enabling the efficient production of cyclopropyl-containing compounds. Shibue and Fukuda (2014) described a copper salt-catalyzed procedure to synthesize cyclopropylhydrazine salts from cyclopropylboronic acid and di-tert-butyl azodicarboxylate, yielding the desired products in high yields. This method highlights the compound's role in facilitating the synthesis of structurally diverse molecules, which could have implications in drug discovery and materials science (Shibue & Fukuda, 2014).
Role in Drug Metabolism Studies
This compound's derivatives have been utilized in drug metabolism studies, exemplified by the enantioselective analysis of 4-hydroxycyclophosphamide in human plasma. This work underscores the importance of understanding how cyclopropyl-containing drugs are metabolized in the body, which is critical for optimizing their therapeutic efficacy and safety profiles (de Castro et al., 2016).
Synthetic Utility in Heterocyclic Chemistry
Garve et al. (2016) explored the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, demonstrating cyclopropylhydrazine derivatives' utility in constructing pyridazine rings. This reaction showcases the compound's versatility in accessing a broad range of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Garve et al., 2016).
Therapeutic Potential
Research into cyclopropylhydrazine derivatives has also hinted at potential therapeutic applications. For example, the synthesis of pyrazole derivatives from cyanoacetylhydrazine showed significant antitumor activities against various human tumor cell lines, suggesting the cyclopropyl group's contribution to the biological activity of these molecules (Mohareb et al., 2012).
Safety and Hazards
Cyclopropylhydrazine dihydrochloride is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, and if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
cyclopropylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOKZOCTRTSIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857424 |
Source
|
Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-23-9 |
Source
|
Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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